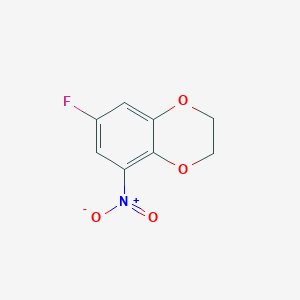
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin
描述
准备方法
The synthesis of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves several steps. One common method includes the nitration of 2,3-dihydro-1,4-benzodioxin followed by fluorination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound for the fluorination step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin has several scientific research applications:
作用机制
The mechanism of action of 7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to the inhibition of bacterial growth . The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
相似化合物的比较
7-Fluoro-2,3-dihydro-5-nitro-1,4-benzodioxin can be compared with other similar compounds such as:
1,4-Benzodioxin, 2,3-dihydro-: This compound lacks the nitro and fluoro groups, making it less reactive and less effective in antibacterial applications.
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine: This compound has an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
2-Fluoro-5-nitrobenzoic acid: This compound has a similar structure but lacks the dioxin ring, which affects its overall properties and applications.
属性
分子式 |
C8H6FNO4 |
|---|---|
分子量 |
199.14 g/mol |
IUPAC 名称 |
7-fluoro-5-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6FNO4/c9-5-3-6(10(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2 |
InChI 键 |
MRYBANLBNURJIH-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2O1)F)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














